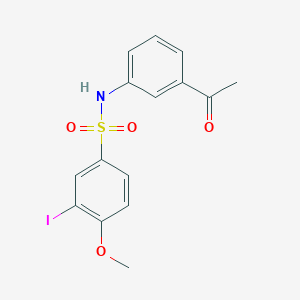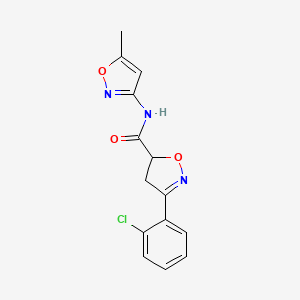![molecular formula C23H25N3O2 B4193321 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4193321.png)
3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide
Vue d'ensemble
Description
3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide, also known as MNPA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. MNPA is a naphthalene derivative that has shown promising results in various studies, including its use as an inhibitor of protein-protein interactions and as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide involves its ability to inhibit protein-protein interactions. Specifically, it has been shown to inhibit the interaction between STAT3 and its target DNA, which is necessary for the transcription of genes involved in cell growth and survival. By inhibiting this interaction, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the activity of enzymes involved in cancer cell metabolism. 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide is its specificity for the STAT3 protein, which makes it a potentially more effective anti-cancer agent than other compounds that target multiple proteins. However, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide also has limitations, including its relatively low potency and its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide. One potential avenue is the development of more potent and soluble analogs of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide, which could be used to improve its effectiveness as an anti-cancer agent. Additionally, further research is needed to better understand the mechanisms underlying 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide's anti-inflammatory effects, which could have implications for the treatment of a range of inflammatory diseases. Finally, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide could be studied in combination with other compounds to determine whether it has synergistic effects that could be exploited in the development of new cancer therapies.
Applications De Recherche Scientifique
3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, which has implications for the treatment of various types of cancer. 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of oncology.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25-11-13-26(14-12-25)21-10-6-5-9-20(21)24-23(27)19-15-17-7-3-4-8-18(17)16-22(19)28-2/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMGAGICHYMRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)

![7-chloro-10a-hydroxybenzo[b]indeno[1,2-e][1,4]oxazin-11(10aH)-one](/img/structure/B4193258.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)


![4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4193274.png)
![1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4193284.png)
![5-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193288.png)
![8-methyl-3-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4193290.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![1,3-dimethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193310.png)
